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Compound of Interest

4-Bromo-2,6-difluorophenylacetic
Compound Name: d
aci

Cat. No.: B122118

4-Bromo-2,6-difluorophenylacetic acid, identified by the CAS Number 537033-54-8, is a
highly functionalized synthetic building block of significant interest to the pharmaceutical and
agrochemical industries. Its unique trifecta of reactive sites—a carboxylic acid, a bromine atom,
and a sterically constrained difluorinated aromatic ring—offers a versatile platform for the
synthesis of complex molecular architectures. The strategic placement of two fluorine atoms
ortho to the acetic acid side chain imparts profound effects on the molecule's physicochemical
properties, including acidity, lipophilicity, and metabolic stability. These features are highly
desirable in drug design for modulating pharmacokinetics and pharmacodynamics.[1][2]

This guide provides an in-depth analysis of 4-Bromo-2,6-difluorophenylacetic acid, covering
its core properties, a plausible and detailed synthetic pathway, its strategic applications in drug
discovery, and essential safety protocols. This document is intended for researchers, synthetic
chemists, and drug development professionals seeking to leverage this potent intermediate in
their research and development pipelines.

Part 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its
effective use in synthesis and process development. The data presented below has been
aggregated from chemical databases and inferred from structurally related analogs.
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Key Properties Summary

Property Value Source | Rationale
CAS Number 537033-54-8 Chemcd Database
Molecular Formula CsHsBrrF20:2 Chemcd Database
Molecular Weight 251.03 g/mol Chemcd Database
) ) ) Inferred from related
Appearance White to off-white solid
compounds[3]
The related 4-
Melting Point Data not readily available bromophenylacetic acid melts
at 114-117 °C[4]
Expected to be soluble in polar
N ] Inferred from related
Solubility organic solvents (e.g., Ethanol,
compounds[4]
DMSO, THF)
Expected to be lower (more
acidic) than phenylacetic acid ) o
pKa Standard chemical principles

due to the electron-

withdrawing fluorine atoms.

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, its structure allows for

predictable characterization by standard analytical methods.[5]

e 1H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the

methylene (-CHz-) protons adjacent to the carbonyl group, and a multiplet (likely a triplet due

to coupling with the two equivalent fluorine atoms) for the two aromatic protons. The

carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

e 13C NMR: The carbon NMR will be characterized by signals for the carbonyl carbon, the

methylene carbon, and four distinct aromatic carbon signals. The carbons bonded to fluorine

will show characteristic splitting (C-F coupling).
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e Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the
molecular ion peak due to the presence of bromine ("°Br and 8!Br in an approximate 1:1

ratio).

Part 2: Synthesis Pathway and Mechanistic
Rationale

The synthesis of 4-Bromo-2,6-difluorophenylacetic acid is not trivial and requires a multi-
step approach. A logical and efficient pathway begins with a commercially available starting
material, 1-bromo-3,5-difluorobenzene. The proposed synthesis leverages modern
organometallic chemistry to achieve the desired substitution pattern.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: first, the introduction of a one-
carbon unit at the 4-position to form an aldehyde intermediate, and second, the conversion of
this aldehyde to the final phenylacetic acid product.
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Stage 1: Formylation
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Caption: Proposed two-stage synthesis of 4-Bromo-2,6-difluorophenylacetic acid.
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Step-by-Step Experimental Protocol (Conceptual)

Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde|6]

» Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (Argon or
Nitrogen) is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C
using a dry ice/acetone bath.

o Deprotonation: 1-Bromo-3,5-difluorobenzene is dissolved in anhydrous THF and added to
the flask. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-
butyllithium (n-BulLi) is added dropwise.

o Causality: The fluorine atoms are potent ortho-directing groups for metalation. The strong
base selectively removes the proton between the two fluorine atoms (the most acidic
aromatic proton), generating a lithiated intermediate.

e Electrophilic Quench: An electrophilic formylating agent, such as N,N-dimethylformamide
(DMF), is added to the reaction mixture. The reaction is allowed to stir at low temperature
before slowly warming.[6]

o Causality: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of
DMF, forming a tetrahedral intermediate which, upon acidic workup, collapses to yield the
target aldehyde.

o Workup and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate,
and concentrated. The crude product is purified by column chromatography to yield 4-
Bromo-2,6-difluorobenzaldehyde.

Stage 2: Conversion to 4-Bromo-2,6-difluorophenylacetic acid

o Homologation: The aldehyde from Stage 1 is subjected to a carbon-carbon bond-forming
reaction to add the required two-carbon unit. A Horner-Wadsworth-Emmons reaction is ideal.
The aldehyde is reacted with a phosphonate ester (e.g., triethyl phosphonoacetate) in the
presence of a base like sodium hydride (NaH).
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o Causality: The base deprotonates the phosphonate ester, creating a stabilized carbanion
that attacks the aldehyde. The subsequent elimination of the phosphate byproduct forms
an a,B-unsaturated ester.

e Reduction and Saponification: The resulting unsaturated ester is then reduced. This can be
achieved via catalytic hydrogenation (Hz gas over a Palladium on Carbon catalyst) to
saturate the double bond. Following reduction, the ester is saponified (hydrolyzed) using a
strong base like sodium hydroxide in an aqueous/alcoholic solvent mixture.

o Causality: Hydrogenation reduces the alkene to an alkane. Saponification cleaves the
ester bond, forming the sodium salt of the carboxylic acid.

o Final Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., HCI)
to a pH of ~2. This protonates the carboxylate salt, precipitating the final product, 4-Bromo-
2,6-difluorophenylacetic acid. The solid can then be collected by filtration, washed, and
dried.

Part 3: Applications in Drug Discovery and
Development

The strategic value of 4-Bromo-2,6-difluorophenylacetic acid lies in its utility as a scaffold
that can be elaborated into more complex drug candidates. The fluorine and bromine atoms are
not mere placeholders but active contributors to the molecule's potential biological activity.

The Role of Halogenation in Drug Design

o Fluorine Substitution: The two ortho-fluorine atoms are critical. They are potent electron-
withdrawing groups, which lowers the pKa of the carboxylic acid, potentially affecting its
interaction with biological targets. Furthermore, fluorine can enhance metabolic stability by
blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] The
steric bulk of the fluorine atoms also restricts the rotation of the phenyl ring, locking the
molecule into a preferred conformation which can improve binding affinity to a target protein.

e Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional
group for further chemical modification. It is an ideal substrate for a wide range of palladium-
catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig
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amination. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing
groups at this position.

Logical Workflow in Fragment-Based Drug Discovery
(FBDD)

This compound can be viewed as a high-value fragment for FBDD campaigns. Its properties
allow for systematic exploration of the chemical space around a biological target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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